![molecular formula C14H8F2N2O B13950910 Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- CAS No. 502422-34-6](/img/structure/B13950910.png)
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 2,3-difluorophenyl group and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-difluorobenzoyl chloride with 2-aminopyridine under basic conditions to form the intermediate, which is then cyclized to form the oxazole ring . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. The presence of the difluorophenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Industry
In the industrial sector, Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,3-Difluorophenyl)oxazole
- 2-(2,4-Difluorophenyl)-4-oxazolyl]pyridine
Uniqueness
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is unique due to the presence of both the pyridine and oxazole rings, which confer distinct chemical and biological properties. The difluorophenyl group enhances its reactivity and stability compared to similar compounds .
Propiedades
Número CAS |
502422-34-6 |
|---|---|
Fórmula molecular |
C14H8F2N2O |
Peso molecular |
258.22 g/mol |
Nombre IUPAC |
2-(2,3-difluorophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H8F2N2O/c15-10-5-3-4-9(13(10)16)14-18-12(8-19-14)11-6-1-2-7-17-11/h1-8H |
Clave InChI |
RJOREFFZIBPFKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=COC(=N2)C3=C(C(=CC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)
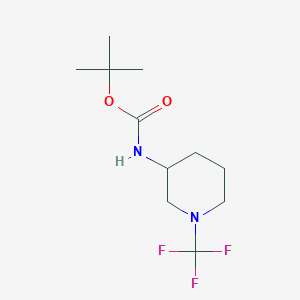
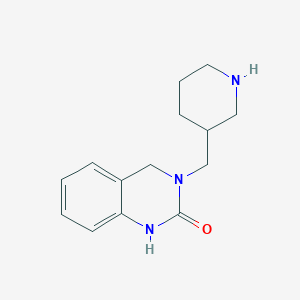
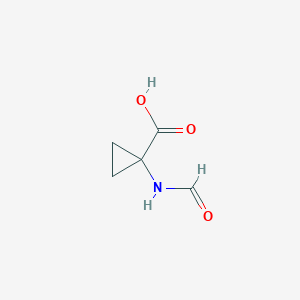
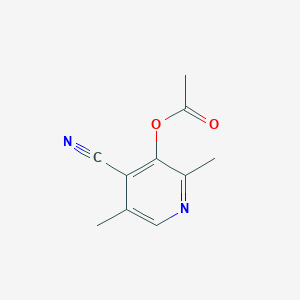

![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13950866.png)
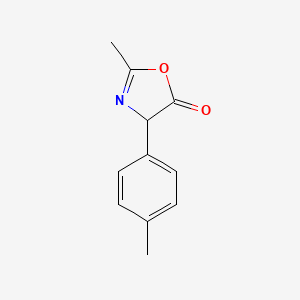
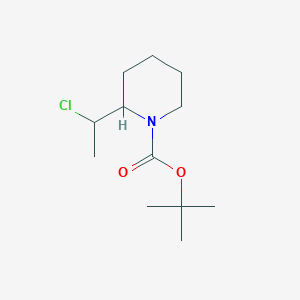
![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
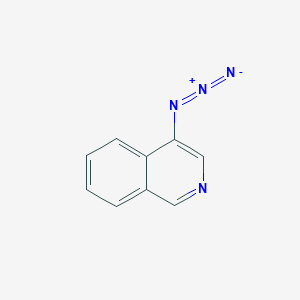
![1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-](/img/structure/B13950892.png)
![2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13950899.png)

